![molecular formula C16H15NO4 B4413946 4-(1,3-benzodioxol-5-yl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4413946.png)
4-(1,3-benzodioxol-5-yl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Overview
Description
4-(1,3-benzodioxol-5-yl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as TQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. TQ belongs to the family of quinone derivatives and is a potent antioxidant and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is complex and involves multiple pathways. This compound has been shown to inhibit the activity of various enzymes and transcription factors involved in inflammation and oxidative stress. This compound has also been found to induce apoptosis in cancer cells by activating various signaling pathways. Additionally, this compound has been reported to modulate the activity of ion channels and receptors involved in pain perception and neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been found to reduce oxidative stress and inflammation by scavenging free radicals and inhibiting the activity of pro-inflammatory cytokines. This compound has also been reported to enhance insulin sensitivity and glucose uptake in cells, thereby improving glucose metabolism. This compound has been shown to have a protective effect on the heart by reducing oxidative stress and improving cardiac function. This compound has also been reported to have a neuroprotective effect by reducing neuronal damage and improving cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(1,3-benzodioxol-5-yl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione in lab experiments is its potency and specificity. This compound has been shown to have a high affinity for its target molecules, making it an effective tool for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its solubility. This compound has poor solubility in water, which can limit its application in certain experiments. Additionally, the toxicity of this compound at high concentrations can be a concern in some experiments.
Future Directions
There are several future directions for research on 4-(1,3-benzodioxol-5-yl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. One of the areas of interest is the development of this compound-based drug formulations for the treatment of various diseases. Another area of research is the investigation of this compound in combination with other drugs for enhanced therapeutic efficacy. Additionally, the development of novel synthesis methods for this compound and its derivatives can lead to the discovery of new compounds with improved properties. Further research is also needed to elucidate the mechanism of action of this compound in various biological processes.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. This compound has been investigated for its potential to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. This compound has been found to reduce oxidative stress and inflammation, enhance insulin sensitivity, and improve cardiac and neuronal function. There are several future directions for research on this compound, including the development of this compound-based drug formulations and the investigation of its mechanism of action in various biological processes.
Scientific Research Applications
4-(1,3-benzodioxol-5-yl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been extensively studied for its therapeutic potential in various diseases such as cancer, diabetes, cardiovascular diseases, and neurodegenerative disorders. This compound has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to have neuroprotective and cardioprotective effects. This compound has been investigated for its potential to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-12-3-1-2-11-16(12)10(7-15(19)17-11)9-4-5-13-14(6-9)21-8-20-13/h4-6,10H,1-3,7-8H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKVFCYMISSPOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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